molecular formula C17H18N4OS3 B2651343 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1207054-21-4

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2651343
CAS No.: 1207054-21-4
M. Wt: 390.54
InChI Key: XIEXABFUBCDRRQ-UHFFFAOYSA-N
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Description

4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group on the benzo[d]thiazole ring.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling of the Thiophene Moiety: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling to Form the Target Compound: The final step involves coupling the benzo[d]thiazole derivative with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, potentially forming amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, often under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.

    Industrial Applications: The compound may have applications in the development of new catalysts or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, molecular docking, and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(phenyl)piperazine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.

    4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.

    4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(furan-2-yl)piperazine-1-carboxamide: Similar structure but with a furan group instead of a thiophene moiety.

Uniqueness

The uniqueness of 4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide lies in its combination of a benzo[d]thiazole core, a piperazine ring, and a thiophene moiety. This unique structure may confer specific electronic, steric, and binding properties that make it particularly useful in certain applications, such as selective enzyme inhibition or as a building block for novel materials.

Properties

IUPAC Name

4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS3/c1-23-12-4-2-5-13-15(12)19-17(25-13)21-9-7-20(8-10-21)16(22)18-14-6-3-11-24-14/h2-6,11H,7-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEXABFUBCDRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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